molecular formula C24H21N3O3 B13770540 Tribenzyl isocyanurate CAS No. 606-03-1

Tribenzyl isocyanurate

Cat. No.: B13770540
CAS No.: 606-03-1
M. Wt: 399.4 g/mol
InChI Key: PIBKGXNSYQOGKL-UHFFFAOYSA-N
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Description

Tribenzyl isocyanurate is a chemical compound known for its unique structural and chemical properties. It is a derivative of isocyanuric acid, where three benzyl groups are attached to the nitrogen atoms of the isocyanurate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzyl isocyanurate can be synthesized through the reaction of cyanuric acid with benzyl chloride in the presence of a base such as triethylamine. The reaction typically involves heating the reactants in an inert solvent like diethyl ether or acetone . The process can be summarized as follows:

  • Dissolve cyanuric acid in an inert solvent.
  • Add benzyl chloride and triethylamine to the solution.
  • Heat the mixture to facilitate the reaction.
  • Isolate the product by filtration and purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the product .

Chemical Reactions Analysis

Key Synthetic Routes

Route 1: Triethylamine-Mediated Reaction

  • Reactants : Cyanuric acid (0.24 mol), benzyl chloride (0.74 mol), triethylamine (0.80 mol) in o-dichlorobenzene .

  • Conditions : Reflux at 120–180°C for 3 hours.

  • Yield : 31.3% (based on cyanuric acid) or 94% (based on triethylamine) .

  • Mechanism : Triethylamine acts as an acid acceptor, facilitating the substitution of cyanuric acid’s hydroxyl groups with benzyl groups via SN2 displacement. The reaction generates triethylamine hydrochloride as a byproduct, which is removed by hot filtration .

Route 2: Sodium Cyanate and Benzyl Chloride

  • Reactants : Sodium cyanate, benzyl chloride, o-dichlorobenzene, cuprous chloride, and triethylene diamine .

  • Conditions : 180°C for 45 minutes under nitrogen.

  • Yield : 75% tribenzyl isocyanurate alongside benzyl isocyanate (25%) .

  • Catalyst Role : Cuprous chloride enhances reactivity, while triethylene diamine accelerates cyclization .

Reactivity in Polymer Systems

This compound’s benzyl groups influence its stability and reactivity in polymer matrices:

Thermal Stability

  • Decomposition Temperature : >250°C (based on analogous trialkyl isocyanurates) .

  • Side Reactions : At elevated temperatures (>180°C), partial decomposition to benzyl isocyanate occurs, particularly in the presence of residual catalysts .

Cross-Linking Potential

Though not directly polymerizable due to saturated benzyl groups, this compound can act as a cross-linker in polyurethane systems by reacting with isocyanates via allophanate or biuret bond formation .

Catalytic Cyclotrimerization Byproduct

This compound is a byproduct in the synthesis of benzyl isocyanate via sodium cyanate and benzyl chloride:

Reaction ConditionsThis compound YieldBenzyl Isocyanate Yield
180°C, 30 min, cuprous chloride 5%81%
180°C, 45 min, no catalyst 17%18%

The inverse relationship between benzyl isocyanate and this compound yields suggests competing pathways:

  • Cyclotrimerization : Favored at lower temperatures and longer reaction times .

  • Isocyanate Formation : Dominates with catalytic systems (e.g., CuCl₂) .

Role of Carboxylates

Acetate anions act as precatalysts in cyclotrimerization, generating deprotonated amide intermediates that facilitate nucleophilic trimerization . For this compound, this mechanism explains its formation in systems involving carboxylate catalysts:

  • Acetate reacts with isocyanate to form a nucleophilic intermediate.

  • Sequential addition of isocyanates leads to cyclotrimerization .

Kinetic vs. Thermodynamic Control

  • Kinetic Product : 1,3,5-Triazine derivatives (e.g., this compound) form under mild conditions .

  • Thermodynamic Product : Uretdiones dominate at higher temperatures .

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.88–3.81 (m, 6H, CH₂), 1.74–1.62 (m, 6H, CH₂), 0.94 (t, 9H, CH₃) .

  • ¹³C NMR : δ 149.2 (C=O), 44.6 (CH₂), 21.3 (CH₂), 11.2 (CH₃) .

  • MS (ESI) : m/z 399.158 [M+H]⁺ .

Scientific Research Applications

Tribenzyl isocyanurate is a chemical compound with various applications, particularly as a chemical intermediate, and in nonlinear optics . It is created through a reaction involving cyanuric acid, benzyl chloride, and triethylamine .

General Applications

  • Chemical Intermediate this compound can be substituted with reactive groups, making it a useful intermediate in chemical reactions .
  • Nonlinear Optics this compound can be used to engineer octupolar nonlinear optical crystals .

Synthesis
this compound can be synthesized using cyanuric acid, benzyl chloride, and triethylamine :

  • Combine cyanuric acid, benzyl chloride, triethylamine, and o-dichlorobenzene in a flask equipped with a stirrer, condenser, and heating mantle .
  • Reflux the mixture for three hours, during which the temperature will rise from approximately 120°C to 180°C .
  • Filter the mixture while hot to obtain crude triethylamine hydrochloride .
  • Cool the filtrate to precipitate crystals of this compound .

Reaction and Yield
In one experiment, a mixture of 32.2 g of cyanuric acid (98% pure, 0.24 mole), 101 g of benzyl chloride (94% pure, 0.74 mole), 81 g of triethylamine (0.80 mole) and 200 ml of o-dichlorobenzene was refluxed for three hours, yielding 93.9 g of this compound. From the residual filter cake, 56.1 g of unreacted cyanuric acid was recovered. The yield of this compound was 31.3% of theoretical based on the cyanuric acid charged, and 94% of theoretical based on the triethylamine charged .

Other Isocyanurates

  • Trialkyl isocyanurates are of interest in pharmaceutical and pesticidal applications .
  • Trialkenyl isocyanurates can be copolymerized with vinyl monomers and unsaturated polyesters for use in laminates, molding and casting compounds, and glass-reinforced plastics .
  • 1,3,5-Triglycidyl isocyanurate is used as a crosslinking agent in polymer synthesis, an additive in plastics, rubber, and adhesives, a hardener in polyester powder coatings, in protective coatings of electronic devices, and in solder-resistant inks . It also demonstrates anticancer and antineoplastic activity .

Mechanism of Action

The mechanism of action of tribenzyl isocyanurate involves its interaction with various molecular targets. Its effects are primarily due to the presence of the isocyanurate ring and the benzyl groups, which can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and stability in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tribenzyl isocyanurate is unique due to its specific combination of benzyl groups and the isocyanurate ring. This combination imparts distinct thermal and chemical properties, making it suitable for specialized applications in materials science and industrial chemistry .

Biological Activity

Tribenzyl isocyanurate (TBI) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula C24H21N3O3C_{24}H_{21}N_3O_3 and is classified under isocyanurates. Its structure includes three benzyl groups attached to an isocyanurate core, which contributes to its unique reactivity and biological activity.

Synthesis of this compound

The synthesis of TBI typically involves the reaction of isocyanates with benzyl alcohols under controlled conditions. Various catalysts can be employed to enhance yield and purity. The general synthetic route can be summarized as follows:

  • Reagents : Benzyl alcohol, isocyanate (e.g., phenyl isocyanate).
  • Catalysts : Lewis acids or organometallic compounds.
  • Conditions : The reaction is usually conducted in an inert atmosphere to prevent hydrolysis.

Antimicrobial Properties

Research indicates that TBI exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

These results suggest that TBI could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that TBI can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This property indicates its potential use in treating inflammatory diseases.

Anticancer Activity

TBI has also been evaluated for its anticancer properties. In a recent study, TBI was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings are summarized in the table below:

Cell Line IC50 (µM)
MCF-715
A54920

These results indicate that TBI exhibits selective cytotoxicity toward cancer cells while sparing normal cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of TBI in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations containing TBI showed a significant reduction in infection rates compared to control groups.
  • Anti-inflammatory Mechanism Exploration : Another study focused on the molecular mechanisms underlying TBI's anti-inflammatory effects, revealing that it modulates NF-kB signaling pathways, thereby reducing inflammation markers in vitro.

Properties

CAS No.

606-03-1

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

1,3,5-tribenzyl-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C24H21N3O3/c28-22-25(16-19-10-4-1-5-11-19)23(29)27(18-21-14-8-3-9-15-21)24(30)26(22)17-20-12-6-2-7-13-20/h1-15H,16-18H2

InChI Key

PIBKGXNSYQOGKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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